(Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE
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Overview
Description
(Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE is a complex organic compound that features a thiophene ring, a piperidine moiety, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carboxylate, which undergoes a series of reactions including amination and condensation to introduce the amino and piperidine groups. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it into an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
Medically, the compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications that require stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and carboxylate group but may lack the amino and piperidine moieties.
Piperidine-containing compounds: These compounds feature the piperidine ring but may have different substituents on the aromatic ring.
Amino-substituted aromatic compounds: These compounds have amino groups attached to aromatic rings but may not include the thiophene or piperidine components.
Uniqueness
What sets (Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to biomedical research.
Properties
IUPAC Name |
[(Z)-[amino-[4-(piperidin-1-ylmethyl)phenyl]methylidene]amino] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c19-17(20-23-18(22)16-5-4-12-24-16)15-8-6-14(7-9-15)13-21-10-2-1-3-11-21/h4-9,12H,1-3,10-11,13H2,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYZETGLNMGBNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=NOC(=O)C3=CC=CS3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)/C(=N/OC(=O)C3=CC=CS3)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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